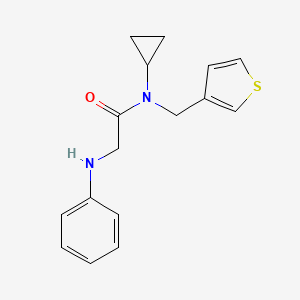![molecular formula C15H24N2O4 B7587200 (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the more well-known substance, 2,5-dimethoxy-4-methylamphetamine (DOM), and is structurally similar to other amphetamines such as MDMA and MDA. TMA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
作用机制
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria, empathy, and sociability. (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide also has a stimulant effect, which can lead to increased energy, focus, and motivation.
Biochemical and Physiological Effects:
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause sweating and dehydration. (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have a low potential for toxicity and is generally well-tolerated in humans.
实验室实验的优点和局限性
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide is a controlled substance and requires special permits for use in lab experiments. It also has psychoactive effects, which can make it difficult to control for variables in experiments.
未来方向
There are a number of future directions for research on (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of interest is its effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and dopamine. There is also interest in developing analogs of (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide that have improved therapeutic properties and reduced side effects. Overall, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide is a promising area of research that has the potential to lead to new treatments for a variety of conditions.
合成方法
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide can be synthesized through a multi-step process involving the reaction of various reagents and starting materials. The most common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced with sodium borohydride to form the corresponding amine, which is then acetylated and subsequently reduced with lithium aluminum hydride to produce (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide.
科学研究应用
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has anti-inflammatory properties and may be effective in treating conditions such as arthritis and multiple sclerosis. In addition, (2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)14(16)15(18)17-8-10-6-12(20-4)13(21-5)7-11(10)19-3/h6-7,9,14H,8,16H2,1-5H3,(H,17,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMKEWJBQJKPJ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)




![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)
![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)